molecular formula C16H14N4O3S B2902376 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013783-12-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2902376
CAS No.: 1013783-12-4
M. Wt: 342.37
InChI Key: DUBLMSUBGPNSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-3-carboxamide core substituted with 1,5-dimethyl groups and a thiazol-2-yl moiety bearing a benzo[d][1,3]dioxol-5-yl (benzodioxole) group at position 2.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-5-11(19-20(9)2)15(21)18-16-17-12(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBLMSUBGPNSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound Pyrazole-3-carboxamide + thiazole 1,5-dimethyl pyrazole; 4-(benzodioxole)thiazole N/A N/A Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide 5-Cl, 3-methyl, 1-phenyl; 4-cyano pyrazole 68 133–135 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
(2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b) Penta-2,4-dienamide Benzodioxole at C5; thiazol-2-yl amine 92.7 N/A (Rf = 0.51) IR: 1636 cm⁻¹ (C=O); MS: [M-H]⁻ 327.1
N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (9t) Cyclopropane-carboxamide + thiazole Benzodioxole-cyclopropane; biphenyl-pyridinoyl thiazole N/A N/A Not reported
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide + thiazole 1,5-dimethyl pyrazole; 4-(benzodioxin)thiazole N/A N/A Not reported

Key Observations:

  • Substituent Impact on Lipophilicity: The benzodioxole group (target compound, 5b, 9t) enhances lipophilicity compared to halogenated analogs (e.g., 3a with Cl). However, 5b’s conjugated dienamide chain may reduce metabolic stability relative to the rigid thiazole-pyrazole scaffold .
  • Synthetic Complexity: Compounds like 9t require multistep synthesis (e.g., cyclopropane functionalization), whereas the target compound and 3a/5b are synthesized via straightforward amide coupling (EDCI/HOBt or thiourea intermediates) .
  • Thermal Stability: Analogs such as 3a and 3b exhibit melting points >130°C, suggesting crystalline stability, while dienamide derivatives (5b) may have lower melting points due to flexible backbones .

Spectral and Physicochemical Properties

  • NMR Signatures: The target compound’s 1,5-dimethyl pyrazole would show singlet peaks for methyl groups (δ ~2.4–2.6 ppm), similar to 3a (δ 2.66 ppm, 3H). Benzodioxole protons typically resonate at δ 6.8–7.1 ppm .
  • Mass Spectrometry: The molecular ion peak for the target compound (theoretical MW: ~395 g/mol) would differ from 5b ([M-H]⁻ 327.1) due to the pyrazole-thiazole core .

Q & A

Q. What are the standard synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiazole ring can be formed by reacting a thiol-containing precursor (e.g., 1,3-dimethylpyrazole derivatives) with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . The benzo[d][1,3]dioxol-5-yl moiety is introduced via Suzuki coupling or direct substitution, with careful control of stoichiometry to avoid side products . Yield optimization often requires inert atmospheres and anhydrous solvents .

Q. Which structural features of this compound are critical for its biological activity?

Key structural elements include:

  • The thiazole ring , which enhances π-π stacking with biological targets.
  • The benzo[d][1,3]dioxole group, contributing to lipophilicity and membrane permeability.
  • The 1,5-dimethylpyrazole core, which stabilizes hydrogen bonding interactions with kinases or GPCRs . Modifications to these moieties (e.g., substituting the methyl groups on the pyrazole) significantly alter activity profiles .

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate kinase inhibition (e.g., EGFR, VEGFR2) and anticonvulsant activity , likely due to interactions with voltage-gated ion channels. EC₅₀ values range from 0.5–10 µM in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control to avoid hydrolysis .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for benzo[d][1,3]dioxole incorporation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .

Q. How do substituent variations on the thiazole or pyrazole rings affect bioactivity?

  • Electron-Withdrawing Groups (e.g., -NO₂, -Br) on the thiazole enhance kinase inhibition but reduce solubility.
  • Methyl vs. Ethyl Groups on the pyrazole alter steric hindrance, impacting binding to hydrophobic pockets .
  • Data contradictions arise when substituents exhibit dual agonist/antagonist behavior depending on assay conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays.
  • Metabolic Stability Testing : Address discrepancies caused by compound degradation in vitro vs. in vivo .
  • Cross-Validation : Pair biochemical assays with computational docking to confirm binding modes .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

Graph set analysis (e.g., Etter’s rules) reveals preferred hydrogen-bonding motifs (e.g., R₂²(8) rings), guiding the design of analogs with improved crystallinity and bioavailability. For example, the pyrazole N-H often forms bifurcated bonds with carbonyl acceptors, stabilizing the active conformation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulates ligand-protein binding under physiological conditions.
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity.
  • Pharmacophore Modeling : Identifies essential interactions (e.g., hydrophobic, hydrogen-bonding) using PyRx or Schrödinger .

Q. How can metabolic pathways of this compound be elucidated?

  • Cytochrome P450 Profiling : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS.
  • Stable Isotope Labeling : Track ¹³C/²H isotopes in urine or plasma samples from rodent models.
  • Reactive Metabolite Screening : Use glutathione trapping assays to identify toxic intermediates .

Methodological Notes

  • Data Contradictions : Discrepancies in IC₅₀ values may stem from assay pH, temperature, or protein batch variability. Always report experimental conditions in detail .
  • Advanced Synthesis : For scale-up, replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Crystallography : Resolve ambiguous NOEs in NMR by growing single crystals in mixed solvents (e.g., EtOH/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.